2'-Iodo-2-(2-methoxyphenyl)acetophenone

Myeloperoxidase inhibition Enzymatic assay Anti-inflammatory

Researchers pursuing MPO-targeted therapies often face supply gaps for halogenated acetophenone intermediates with validated biological activity. This compound fills that gap with well-characterized pharmacology and reliable availability: • MPO IC50 = 159 nM; 16-fold selectivity over CYP3A4, 40-fold over TPO • Ortho-iodo handle enables orthogonal Suzuki-Miyaura/Sonogashira late-stage diversification without affecting the 2-methoxyphenyl ketone moiety • Validated cytotoxicity benchmark (PC-3 IC50 = 59.99 μM) for prostate cancer SAR campaigns • Supplied at ≥97% purity; ambient shipping; in stock for immediate global dispatch

Molecular Formula C15H13IO2
Molecular Weight 352.17 g/mol
CAS No. 898784-89-9
Cat. No. B1325433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Iodo-2-(2-methoxyphenyl)acetophenone
CAS898784-89-9
Molecular FormulaC15H13IO2
Molecular Weight352.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H13IO2/c1-18-15-9-5-2-6-11(15)10-14(17)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3
InChIKeyRWXFXKDORUNIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS 898784-89-9): A Key Ortho-Iodo Ortho-Methoxy Acetophenone Intermediate


2'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS 898784-89-9) is a halogenated diaryl ketone derivative with the molecular formula C15H13IO2 and a molecular weight of 352.17 g/mol. It features a unique substitution pattern with an ortho-iodine on the acetophenone moiety and an ortho-methoxy group on the phenyl ring, which together confer distinct electronic and steric properties . This compound is primarily employed as a strategic intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the ortho-iodine serves as a versatile handle for cross-coupling reactions .

Why Substituting 2'-Iodo-2-(2-methoxyphenyl)acetophenone (898784-89-9) with Analogs Like 4'-Iodo or Non-Iodinated Derivatives Fails in Key Applications


Generic substitution of 2'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS 898784-89-9) with closely related analogs is scientifically unsound due to significant variations in electronic distribution, steric hindrance, and metabolic stability profiles that are critical to its function. While compounds like 4'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS 898784-93-5) share a similar molecular weight and formula, the shift of the iodine from the ortho to the para position dramatically alters the compound's conformational space and reactivity in cross-coupling reactions. Furthermore, replacing the iodine with a hydrogen (2-(2-methoxyphenyl)acetophenone, CAS 27356-33-8) eliminates the heavy atom effect entirely, abolishing key reactivity and any iodine-dependent biological interactions [1]. These structural nuances directly translate into quantifiable differences in physicochemical properties and target engagement, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for 2'-Iodo-2-(2-methoxyphenyl)acetophenone (898784-89-9) vs. In-Class Alternatives


Preferential Inhibition of Myeloperoxidase (MPO) by 2'-Iodo-2-(2-methoxyphenyl)acetophenone

2'-Iodo-2-(2-methoxyphenyl)acetophenone demonstrates a notable inhibitory activity against human myeloperoxidase (MPO), a key enzyme in inflammatory processes and cardiovascular disease. In a standardized recombinant human MPO inhibition assay, this compound achieved an IC50 value of 159 nM [1]. This level of potency is a specific feature of the ortho-iodo ortho-methoxy configuration and is not observed in non-iodinated or para-substituted analogs, which are largely inactive or significantly less potent against this target, highlighting a class-level differentiation.

Myeloperoxidase inhibition Enzymatic assay Anti-inflammatory Cardiovascular disease

Enhanced Lipophilicity (LogP 3.73) and Molecular Weight (352.17 g/mol) Compared to Non-Iodinated Analog (2-(2-methoxyphenyl)acetophenone, LogP ~2.5, MW 226.27 g/mol)

The introduction of an ortho-iodine atom in 2'-Iodo-2-(2-methoxyphenyl)acetophenone (MW 352.17, LogP 3.73) results in a substantial increase in both molecular weight and lipophilicity compared to its non-iodinated parent compound, 2-(2-methoxyphenyl)acetophenone (MW 226.27, LogP ~2.5) . The ~1.2 LogP unit increase directly impacts membrane permeability and solubility profiles, which are critical considerations in cell-based assays and in vivo pharmacokinetic studies. This quantitative difference in physicochemical properties can dictate the selection of a specific compound for a medicinal chemistry campaign requiring a certain balance of potency and permeability.

Lipophilicity Physicochemical properties Drug-likeness Pharmacokinetics

Selectivity Profile Against Cytochrome P450 3A4 (CYP3A4) and Thyroid Peroxidase (TPO) for 2'-Iodo-2-(2-methoxyphenyl)acetophenone

Beyond its primary MPO activity, the selectivity profile of 2'-Iodo-2-(2-methoxyphenyl)acetophenone has been characterized against two common off-target enzymes: CYP3A4 and TPO. The compound exhibits a significantly weaker inhibitory effect on CYP3A4 (IC50 = 2,600 nM) and TPO (IC50 = 6,300 nM), demonstrating a 16-fold and 40-fold selectivity window for MPO, respectively [1]. This quantitative selectivity data is crucial for researchers aiming to minimize polypharmacology and potential drug-drug interaction liabilities, a feature that is not well-defined for many other acetophenone derivatives.

CYP inhibition Drug-drug interactions Selectivity Thyroid peroxidase

Cytotoxic Activity Against PC-3 Prostate Cancer Cells (IC50 = 59.99 μM) for 2'-Iodo-2-(2-methoxyphenyl)acetophenone

2'-Iodo-2-(2-methoxyphenyl)acetophenone has been evaluated for its cytotoxic potential against the PC-3 human prostate cancer cell line, yielding an IC50 value of 59.99 ± 13.63 μM [1]. This moderate cytotoxic activity is likely driven by the ortho-iodine substituent, as non-iodinated acetophenone derivatives typically exhibit minimal cytotoxicity in this cell line (IC50 > 100 μM). While the potency is modest, this data point establishes a baseline for structure-activity relationship (SAR) studies and distinguishes it from simpler acetophenone building blocks that lack any measurable anticancer activity.

Cytotoxicity Prostate cancer PC-3 cells Antiproliferative

Distinct Conformational and Reactivity Profile Due to Ortho-Iodo Substitution in 2'-Iodo-2-(2-methoxyphenyl)acetophenone Compared to Para-Iodo Analog (CAS 898784-93-5)

The ortho-iodo substitution pattern in 2'-Iodo-2-(2-methoxyphenyl)acetophenone imposes a unique conformational constraint and steric environment compared to its 4'-iodo isomer (CAS 898784-93-5). Ortho-substituents significantly restrict rotation around the aryl-ketone bond, pre-organizing the molecule into a specific conformation that can be crucial for molecular recognition by biological targets or for directing regioselectivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) . The para-iodo analog lacks this conformational bias and presents a more exposed, less sterically hindered iodine atom, leading to different reaction kinetics and product distributions in synthetic applications [1].

Conformational analysis Cross-coupling Reactivity Steric effects

High Chemical Purity (≥97%) and Commercial Availability in Multi-Gram Quantities for 2'-Iodo-2-(2-methoxyphenyl)acetophenone

2'-Iodo-2-(2-methoxyphenyl)acetophenone is commercially available from multiple specialized chemical suppliers (e.g., Leyan, Fluorochem, Rieke Metals) with a guaranteed purity of at least 97% and in quantities ranging from 1g to 25g and beyond . This established supply chain and high purity specification are critical for reproducible research, particularly when scaling from milligram exploratory chemistry to gram-scale lead optimization. In contrast, many custom-synthesized or less common acetophenone derivatives lack consistent commercial availability, leading to longer lead times and batch-to-batch variability that can confound experimental results.

Chemical purity Commercial availability Procurement Scale-up

Optimal Research and Industrial Applications for 2'-Iodo-2-(2-methoxyphenyl)acetophenone (898784-89-9)


Medicinal Chemistry: Developing Selective Myeloperoxidase (MPO) Inhibitors for Cardiovascular and Inflammatory Diseases

Given its potent MPO inhibition (IC50 = 159 nM) and favorable selectivity profile over CYP3A4 (16-fold) and TPO (40-fold) [1], 2'-Iodo-2-(2-methoxyphenyl)acetophenone serves as a privileged starting point for the rational design of next-generation MPO inhibitors. Medicinal chemists can leverage this scaffold to synthesize focused libraries, exploring modifications around the 2-methoxyphenyl ring to further enhance potency and optimize ADME properties, while maintaining the critical ortho-iodo motif for target engagement.

Synthetic Organic Chemistry: Orthogonal Functional Handle for Late-Stage Diversification via Cross-Coupling

The sterically shielded, ortho-iodo group in this compound acts as a versatile, orthogonal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This allows for the late-stage diversification of complex molecules without affecting the 2-methoxyphenyl ketone moiety . This application is particularly valuable in the synthesis of pharmaceutical candidates where a modular approach to building molecular complexity is required, and it offers a distinct advantage over the more exposed para-iodo isomer which may undergo unselective reactions.

Chemical Biology: Investigating the Role of Myeloperoxidase in Cellular and In Vivo Models

The well-defined selectivity and moderate cytotoxicity profile (PC-3 IC50 = 59.99 μM) of 2'-Iodo-2-(2-methoxyphenyl)acetophenone make it a useful chemical probe for dissecting MPO-dependent pathways in complex biological systems. Its physicochemical properties (LogP 3.73) are conducive to cell permeability, allowing researchers to interrogate MPO's function in cellular models of inflammation, atherosclerosis, and cancer, while the selectivity data provides confidence that observed effects are likely on-target [2].

Lead Optimization: A Benchmarked Starting Point for Anticancer SAR Studies

With its defined cytotoxicity against PC-3 cells (IC50 = 59.99 ± 13.63 μM), 2'-Iodo-2-(2-methoxyphenyl)acetophenone provides a quantifiable benchmark for structure-activity relationship (SAR) campaigns aimed at developing more potent anticancer agents [3]. Researchers can systematically modify the methoxy and iodo substituents, or the core acetophenone linker, and compare the resulting cytotoxic activity to this baseline. This structured approach accelerates the identification of structural features that drive potency and selectivity against prostate cancer cells.

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